Tofogliflozin - 903565-83-3

Tofogliflozin

Catalog Number: EVT-285910
CAS Number: 903565-83-3
Molecular Formula: C22H26O6
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tofogliflozin is a potent and highly specific sodium/glucose cotransporter 2 (SGLT2) inhibitor. [, ] It is classified as an antidiabetic drug and plays a significant role in scientific research exploring new avenues for treating type 2 diabetes mellitus (T2DM) and its associated complications. [, ] Tofogliflozin's primary function is to lower blood glucose levels by promoting glucose excretion in urine. [] This is achieved through the selective inhibition of SGLT2, a protein responsible for glucose reabsorption in the kidneys. [, ]

Chemical Reactions Analysis

The primary chemical reaction associated with Tofogliflozin is its interaction with the SGLT2 protein. [, ] This interaction inhibits the protein's function of reabsorbing glucose in the kidneys, leading to increased urinary glucose excretion. [, ]

In vitro studies have identified the main metabolic pathway of Tofogliflozin. [] It is first catalyzed to a hydroxylated derivative (M4) by CYP2C18, CYP4A11, and CYP4F3B enzymes. [] Subsequently, M4 is oxidized to its carboxylated derivative (M1), which is the main metabolite found in both in vitro and in vivo studies. [, ]

Mechanism of Action

Tofogliflozin acts as a competitive inhibitor of SGLT2 in the kidneys. [, ] SGLT2 is responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream. [] By inhibiting SGLT2, Tofogliflozin prevents this reabsorption, leading to increased glucose excretion in urine and subsequently lowering blood glucose levels. [, , ] This mechanism is independent of insulin secretion or action, making it a valuable treatment option for T2DM patients with compromised insulin sensitivity. [, , ]

Research suggests that the selectivity of Tofogliflozin towards SGLT2 is higher than other SGLT2 inhibitors, minimizing the risk of hypoglycemia associated with the inhibition of SGLT1, which plays a role in glucose absorption in the intestines. [, ]

Applications
  • Glycemic Control in Type 2 Diabetes: Tofogliflozin demonstrates efficacy in improving glycemic control in both animal models and human subjects with T2DM. [, , , ] Studies show it effectively reduces HbA1c levels, fasting blood glucose, and postprandial glucose excursions. [, , , ]
  • Weight Management: Research suggests that Tofogliflozin contributes to weight loss in T2DM patients, primarily attributed to fluid loss in the initial stages of treatment and increased lipolysis in later stages. [, ]
  • Cardiovascular Benefits: While specific cardiovascular benefits of Tofogliflozin are not extensively explored in the provided papers, some studies suggest its potential in improving cardiac function, particularly diastolic function, in T2DM patients. [, ] Further investigation is needed to fully understand its effects on cardiovascular outcomes.
  • Protection Against Diabetic Complications: Studies highlight the potential of Tofogliflozin in preventing or delaying the progression of diabetic complications, including:
    • Diabetic Nephropathy: Tofogliflozin shows promising results in suppressing renal damage in diabetic animal models, possibly by inhibiting glucose entry into tubular cells. []
    • Non-Alcoholic Fatty Liver Disease (NAFLD): Research suggests that Tofogliflozin can improve liver histology and reduce liver enzyme levels in T2DM patients with NAFLD. []
    • Ocular Complications: Animal studies indicate that Tofogliflozin may have a protective effect against diabetic ocular complications, including cataracts and diabetic retinopathy. []
  • Potential for Cancer Prevention: Emerging evidence suggests that Tofogliflozin might have a chemopreventive effect against certain types of cancer associated with obesity and diabetes, such as hepatocellular carcinoma and colorectal cancer. [, , ] Further research is needed to confirm these findings and understand the underlying mechanisms.

Glimepiride

Relevance: Glimepiride was studied alongside tofogliflozin in several studies for comparison of their efficacy and impact on various parameters like glycemic control, body composition, and liver health. For instance, one study found that both tofogliflozin and glimepiride improved liver histology and metabolic markers in patients with type 2 diabetes and NAFLD, although tofogliflozin showed a more favorable effect on fibrosis []. Another study found that while both drugs effectively controlled blood glucose levels, tofogliflozin was more effective in reducing glycemic variability when combined with insulin glargine [].

Dapagliflozin

Relevance: Dapagliflozin shares a similar mechanism of action with tofogliflozin, promoting urinary glucose excretion. Both drugs have been investigated for their effects on glycemic control, cardiovascular events, and other diabetes-related complications. Studies comparing dapagliflozin and tofogliflozin in combination with insulin glargine found that both drugs improved glycemic control, but tofogliflozin was associated with a lower risk of hypoglycemia [].

Empagliflozin

Relevance: Empagliflozin, like tofogliflozin, works by inhibiting SGLT2 in the kidneys, increasing urinary glucose excretion, and lowering blood glucose levels. Both drugs have been shown to reduce the risk of cardiovascular events in patients with type 2 diabetes [, ].

Ipragliflozin

Relevance: Ipragliflozin, similar to tofogliflozin, exerts its anti-diabetic effect by inhibiting SGLT2 in the kidneys, leading to increased glucose excretion in urine. A head-to-head study comparing tofogliflozin and ipragliflozin in combination with insulin glargine found that while both drugs improved glycemic control, tofogliflozin demonstrated superior control over glycemic variability, particularly in reducing nocturnal hypoglycemia and postprandial glucose spikes [].

Phlorizin

Relevance: Unlike tofogliflozin, which selectively inhibits SGLT2, phlorizin inhibits both SGLT1 and SGLT2. This difference in selectivity makes tofogliflozin a potentially safer option for managing hyperglycemia as it poses a lower risk of hypoglycemia compared to non-selective SGLT inhibitors like phlorizin []. Research comparing tofogliflozin and phlorizin revealed that while both drugs induced significant urinary glucose excretion under hyperglycemic conditions, tofogliflozin had minimal impact on renal glucose reabsorption under hypoglycemic conditions, highlighting its lower risk of inducing hypoglycemia [].

(CSG452)

Tofogliflozin Carboxylated Derivative (M1)

Relevance: The identification of tofogliflozin's primary metabolite, M1, is crucial for understanding the drug's metabolic pathway and potential drug-drug interactions. Studies have shown that both tofogliflozin and M1 have a low potential for CYP enzyme inhibition, suggesting a minimal risk of pharmacokinetic drug interactions []. This characteristic of tofogliflozin and its primary metabolite makes it potentially safer for co-administration with other drugs, especially in patients with type 2 diabetes often requiring multiple medications.

Properties

CAS Number

903565-83-3

Product Name

Tofogliflozin

IUPAC Name

(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22+/m1/s1

InChI Key

VWVKUNOPTJGDOB-BDHVOXNPSA-N

SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2

Solubility

Soluble in DMSO, not in water

Synonyms

CSG452; CSG-452; CSG 452; R-7201; R 7201; R7201; Tofogliflozin

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2

Isomeric SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.